Tert-butyl 2-(chloromethyl)pyridin-4-ylcarbamate
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Overview
Description
tert-Butyl (2-(chloromethyl)pyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate typically involves the reaction of 2-(chloromethyl)pyridine with tert-butyl carbamate. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the tert-butyl carbamate, followed by nucleophilic substitution with 2-(chloromethyl)pyridine. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-(chloromethyl)pyridin-4-yl)carbamate can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: N-substituted carbamates, thiocarbamates, alkoxycarbamates.
Oxidation: Pyridine N-oxides, chloromethyl ketones.
Reduction: Amines, alcohols.
Scientific Research Applications
Chemistry: tert-Butyl (2-(chloromethyl)pyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be employed in the design of enzyme inhibitors or receptor modulators .
Medicine: It can be used to synthesize pharmacologically active molecules with potential therapeutic effects .
Industry: In the industrial sector, tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (2-(chloromethyl)pyridin-4-yl)carbamate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl group allows for covalent modification of target molecules, leading to changes in their activity or function. The tert-butyl carbamate group can also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar structure but lacks the chloromethyl group.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyridine ring.
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: Contains fluorine substituents on the pyridine ring.
Uniqueness: tert-Butyl (2-(chloromethyl)pyridin-4-yl)carbamate is unique due to the presence of both the chloromethyl and tert-butyl carbamate groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C11H15ClN2O2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl N-[2-(chloromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7H2,1-3H3,(H,13,14,15) |
InChI Key |
VKOHIANYHBTMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CCl |
Origin of Product |
United States |
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